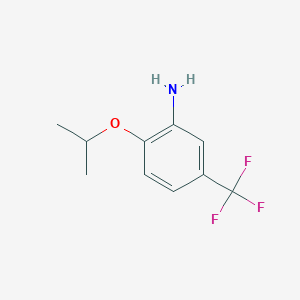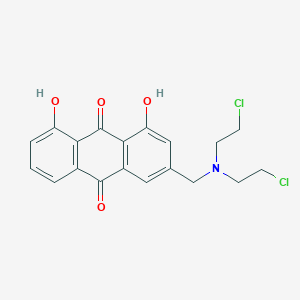
2H-1,3-Thiazine, 3-acetyltetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyltetrahydro-1,3-thiazine is a heterocyclic organic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyltetrahydro-1,3-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving an aldehyde, an amine, and a thiol can be used to form the thiazine ring. This reaction typically requires a catalyst and is conducted under solvent-free conditions to promote green chemistry principles .
Industrial Production Methods
Industrial production of N-acetyltetrahydro-1,3-thiazine often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyltetrahydro-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazine ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazine ring.
Substitution: Substitution reactions can introduce different substituents onto the thiazine ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazine derivatives .
Aplicaciones Científicas De Investigación
N-acetyltetrahydro-1,3-thiazine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism by which N-acetyltetrahydro-1,3-thiazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-acetyltetrahydro-1,3-thiazine include other thiazine derivatives such as:
- 1,3-thiazine
- 1,2,3,4-dithiadiazole
- Thiohydrazide derivatives
Uniqueness
N-acetyltetrahydro-1,3-thiazine is unique due to its specific structural features and the presence of an acetyl group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and applications .
Propiedades
Número CAS |
118515-26-7 |
|---|---|
Fórmula molecular |
C6H11NOS |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
Clave InChI |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
SMILES canónico |
CC(=O)N1CCCSC1 |
Sinónimos |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)






